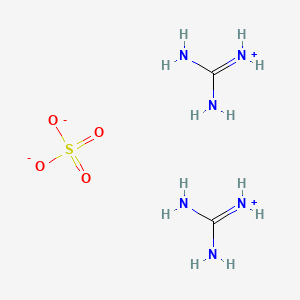
Guanidinium sulphate
Cat. No. B600436
Key on ui cas rn:
1184-68-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US04271190
Procedure details


Using the procedure of Process I, 590 g (2 moles) of 1-dioctylamino-3-guanidino-propane are reacted with 236 g (0.96 moles) of O-methylisourea sulfate. After working up the reaction batch, 651 g (83.7% of the theoretical yield) of guanidinium sulfate are obtained.
Name
1-dioctylamino-3-guanidino-propane
Quantity
590 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C(N(CCCCCCCC)CCC[NH:13][C:14]([NH2:16])=[NH:15])CCCCCCC.[S:25]([OH:29])([OH:28])(=[O:27])=[O:26].COC(=N)N>>[S:25]([O-:29])([O-:28])(=[O:27])=[O:26].[NH2:15][C:14]([NH2:16])=[NH2+:13].[NH2:15][C:14]([NH2:16])=[NH2+:13] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
1-dioctylamino-3-guanidino-propane
|
|
Quantity
|
590 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)N(CCCNC(=N)N)CCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
236 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.COC(N)=N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].NC(=[NH2+])N.NC(=[NH2+])N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
